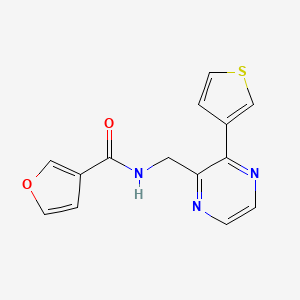

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Description

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a thiophene ring at position 3 and a methyl group at position 2, which is further functionalized with a furan-3-carboxamide moiety.

Propriétés

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-14(10-1-5-19-8-10)17-7-12-13(16-4-3-15-12)11-2-6-20-9-11/h1-6,8-9H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFGUWIQNDWMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4), to form an intermediate compound . This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. This can lead to inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide with key analogs based on structural features, synthetic routes, and functional properties:

Key Observations:

Structural Diversity: The target compound combines thiophene and pyrazine, unlike analogs that prioritize pyrazine-benzamide (e.g., ) or cyclopropane-furan (e.g., ) frameworks. Compared to simpler furan-carboxamides (e.g., ), the pyrazine-thiophene core introduces steric complexity, which could influence solubility and metabolic stability.

Synthetic Approaches :

- The synthesis likely parallels methods for pyrazine-functionalized carboxamides, such as coupling reactions using activated esters or nucleophilic substitutions (e.g., formation of benzamide derivatives in ).

- In contrast, pesticide analogs like cyprofuram rely on cyclopropane ring formation and furan functionalization , which are less relevant to the target compound.

Functional Implications :

- The trifluoromethyl groups in improve lipophilicity and bioavailability, whereas the thiophene in the target compound may confer distinct electronic properties (e.g., sulfur-mediated π-stacking).

- Oxadiazole-containing analogs (e.g., ) exhibit enhanced metabolic resistance compared to furan-carboxamides, suggesting that the target compound’s furan group could be a site for oxidative degradation.

Research Findings and Data

Physicochemical Properties (Hypothetical Estimates):

Activité Biologique

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide features a complex structure that includes a furan ring, a thiophene moiety, and a pyrazine derivative. Its molecular formula is C14H12N4O2S, which contributes to its diverse biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide. The following table summarizes key findings regarding the antimicrobial efficacy of these compounds:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |

|---|---|---|---|

| N-(3-thiophenyl) | 0.22 | 0.25 | Staphylococcus aureus |

| N-(5-methylfuran) | 0.30 | 0.35 | Escherichia coli |

| N-(thiophen-2-yl) | 0.15 | 0.20 | Candida albicans |

These derivatives exhibited significant activity against pathogens, with minimal inhibitory concentrations (MICs) ranging from 0.15 to 0.30 µg/mL, indicating potent antimicrobial properties. The compound demonstrated synergistic effects when combined with established antibiotics such as Ciprofloxacin, enhancing their efficacy and reducing MIC values .

Anticancer Activity

In addition to antimicrobial properties, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has shown promising anticancer activity in vitro. A study evaluated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 12.5 | Induction of apoptosis |

| A549 (lung cancer) | 15.0 | Cell cycle arrest |

| HeLa (cervical cancer) | 10.0 | Inhibition of DNA synthesis |

The compound's IC50 values indicate that it effectively inhibits cell proliferation at low concentrations, with mechanisms involving apoptosis and cell cycle disruption being significant contributors to its anticancer effects .

Case Studies

- Study on Antimicrobial Resistance : A recent investigation focused on the resistance patterns of Staphylococcus aureus against common antibiotics. The study found that N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide significantly reduced biofilm formation by up to 75%, suggesting potential utility in treating resistant infections .

- Cytotoxicity Assessment : In a comparative study assessing the cytotoxicity of various heterocycles, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide was noted for its selective toxicity towards cancer cells while sparing normal cells, with a therapeutic index indicating safety for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.